molecular formula C8H8BrF2NO B15291914 3-Bromo-5,6-difluoro-2-methoxybenzylamine

3-Bromo-5,6-difluoro-2-methoxybenzylamine

Cat. No.: B15291914
M. Wt: 252.06 g/mol
InChI Key: DOQSZHAUFYGCKA-UHFFFAOYSA-N
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Description

3-Bromo-5,6-difluoro-2-methoxybenzylamine is an organic compound with the molecular formula C8H8BrF2NO It is a derivative of benzylamine, where the benzene ring is substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzylamine typically involves multiple steps. One common method starts with the bromination of 5,6-difluoro-2-methoxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by a reductive amination reaction to convert the aldehyde group to a benzylamine group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxybenzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzylamine group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation reactions can produce benzaldehydes or benzoic acids.

Scientific Research Applications

3-Bromo-5,6-difluoro-2-methoxybenzylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methoxy group can undergo metabolic transformations, affecting the compound’s pharmacokinetics and pharmacodynamics. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,6-difluoro-2-hydroxybenzylamine
  • 3-Bromo-5,6-difluoro-2-methylbenzylamine
  • 3-Bromo-5,6-difluoro-2-ethoxybenzylamine

Uniqueness

3-Bromo-5,6-difluoro-2-methoxybenzylamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The methoxy group also adds to its uniqueness by providing additional sites for chemical modification and metabolic transformations.

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

(5-bromo-2,3-difluoro-6-methoxyphenyl)methanamine

InChI

InChI=1S/C8H8BrF2NO/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2H,3,12H2,1H3

InChI Key

DOQSZHAUFYGCKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1CN)F)F)Br

Origin of Product

United States

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